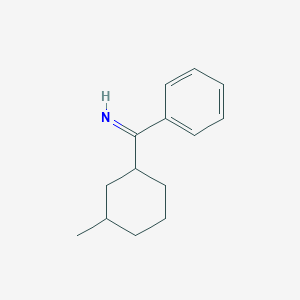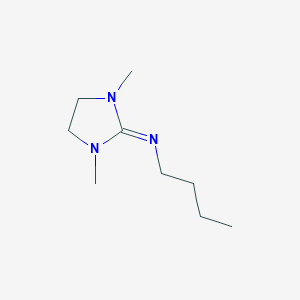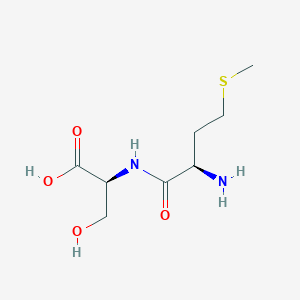![molecular formula C30H43IS3 B15159688 2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene CAS No. 821782-11-0](/img/structure/B15159688.png)
2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene typically involves multiple steps, starting with the preparation of the thiophene core. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods often involve the cyclization of various substrates under specific conditions, such as the presence of sulfur sources and catalysts.
For the specific compound , the introduction of the iododecyl and octyl groups can be achieved through alkylation reactions. The iododecyl group is typically introduced via halogenation reactions, where iodine is added to a decyl chain, followed by coupling with the thiophene core. The octyl group can be introduced through similar alkylation reactions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to produce these compounds efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the iodine atom or to modify the alkyl chains.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug development.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of anticancer and antimicrobial drugs.
Wirkmechanismus
The mechanism of action of 2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene depends on its specific application. In organic electronics, the compound functions as a semiconductor, facilitating the transport of charge carriers through its conjugated system. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and long alkyl chains can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(3-dodecylthiophen-2-yl)thieno[2,3-b]thiophene: Another thiophene derivative with long alkyl chains, used in organic electronics.
5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile: A thiophene derivative with a cyano group, used in material science.
Uniqueness
2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene is unique due to the presence of both iododecyl and octyl groups, which can significantly influence its chemical reactivity and physical properties. The iodine atom provides a site for further functionalization, while the long alkyl chains enhance its solubility and processability in organic solvents.
Eigenschaften
CAS-Nummer |
821782-11-0 |
|---|---|
Molekularformel |
C30H43IS3 |
Molekulargewicht |
626.8 g/mol |
IUPAC-Name |
2-[5-(10-iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C30H43IS3/c1-2-3-4-5-10-13-16-25-18-20-27(32-25)29-22-23-30(34-29)28-21-19-26(33-28)17-14-11-8-6-7-9-12-15-24-31/h18-23H,2-17,24H2,1H3 |
InChI-Schlüssel |
YPONISTZDCYEKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)CCCCCCCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)

![Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B15159622.png)



![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)


![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)

![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
